molecular formula C14H10Cl2O2 B1351713 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde CAS No. 590360-27-3

5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde

Cat. No. B1351713
CAS RN: 590360-27-3
M. Wt: 281.1 g/mol
InChI Key: OGLCKFZROZEABF-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde, also known as 5-chloro-2-hydroxybenzyl chloride, is an organic compound commonly used in scientific research and laboratory experiments. It is an aldehyde with a molecular weight of 253.588 g/mol and a melting point of 91-93 °C. This compound is primarily used in organic synthesis, as a reagent, and as an intermediate in the production of pharmaceuticals.

Scientific Research Applications

Synthesis of Novel Compounds

5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde is used in the synthesis of various compounds with potential biological activities. For instance, it's involved in the synthesis of non-peptide small molecular antagonist benzamide derivatives, which have shown potential as CCR5 antagonists (Bi, 2015). Similar research has been conducted on N-Piperidine benzamides CCR5 antagonists, indicating its relevance in developing novel therapeutic agents (Cheng De-ju, 2015).

Anticancer Activity

This compound also plays a role in synthesizing derivatives that exhibit significant anticancer activity. Studies on benzyloxybenzaldehyde derivatives have demonstrated their effectiveness against HL-60 cells, with certain derivatives showing promising results at low concentrations (Lin et al., 2005).

Catalysis and Chemical Transformation

In the field of catalysis and chemical transformations, 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde has been utilized in various synthetic processes. One study explored its use in the oxidation of benzyl alcohol to benzaldehyde, a reaction significant in various industrial applications (Sharma et al., 2012).

properties

IUPAC Name

5-chloro-2-[(4-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCKFZROZEABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392655
Record name 5-chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde

CAS RN

590360-27-3
Record name 5-Chloro-2-[(4-chlorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590360-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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